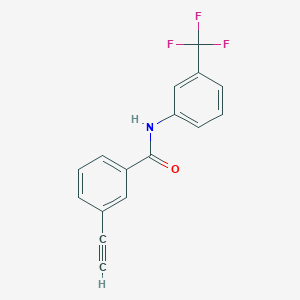

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Descripción general

Descripción

Molecular Structure Analysis

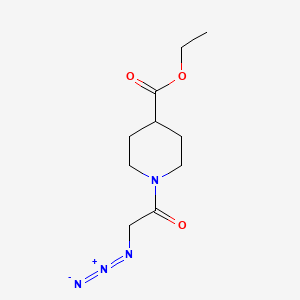

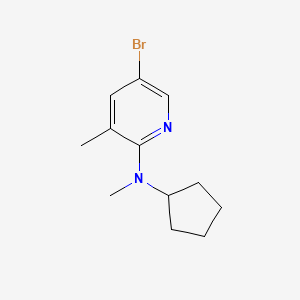

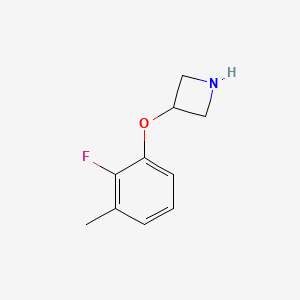

The molecular structure of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide consists of a benzamide group with an ethynyl substituent at the 3-position and a trifluoromethyl group at the N-position . The molecular formula is C16H10F3NO, and the molecular weight is 289.25 .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on the crystal structures of related trifluoromethyl phenyl benzamides has been conducted, providing insights into their molecular geometry and interactions. For instance, a study examined the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, revealing significant variations in the dihedral angles between the benzene rings of these compounds (Suchetan et al., 2016).

Sensor Development

Compounds incorporating trifluoromethyl phenyl benzamide structures have been used in the development of sensors. For instance, PtII6 nanoscopic cages with an organometallic backbone, including Pt-ethynyl functionality, have been synthesized for detecting picric acid, a common component of explosives (Samanta & Mukherjee, 2013).

Polymorphism Investigation

The occurrence of concomitant dimorphism in trifluoromethyl substituted benzanilides, like 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, has been quantitatively investigated. This research offers important insights into the phase transitions and crystal packing of these compounds (Panini et al., 2016).

Insecticide Research

Some benzamide derivatives have shown potential as insecticides. For example, flubendiamide, a novel class of insecticide with a unique structure that includes a trifluoromethyl group in the anilide moiety, demonstrates strong activity against lepidopterous pests (Tohnishi et al., 2005).

Polymer Synthesis

The synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain is another area of application. These polyimides, synthesized from aromatic diamines substituted with a trifluoromethyl group, exhibit good solubility in strong organic solvents (Liu et al., 2002).

Mecanismo De Acción

Target of Action

A compound with a similar structure, cf 3 sepb, has been shown to modulate the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors . These receptors play a crucial role in the regulation of mood and anxiety.

Mode of Action

Based on the information available, it can be inferred that the compound may interact with its targets (possibly serotonin receptors) to induce changes in the cellular functions .

Biochemical Pathways

Given its potential interaction with the serotonergic system, it may influence the serotonin signaling pathway . This pathway plays a significant role in various physiological processes, including mood regulation, sleep, and appetite.

Result of Action

A compound with a similar structure, cf 3 sepb, has been shown to have an antidepressant-like effect, suggesting that 3-ethynyl-n-(3-(trifluoromethyl)phenyl)benzamide may have similar effects .

Propiedades

IUPAC Name |

3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNICRYIXIPEYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)

![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)

![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)